2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
CAS No.: 2640897-79-4
Cat. No.: VC11817575
Molecular Formula: C18H19ClN6O
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640897-79-4 |
|---|---|
| Molecular Formula | C18H19ClN6O |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | 2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine |
| Standard InChI | InChI=1S/C18H19ClN6O/c1-24-12-14(10-23-24)13-8-21-18(22-9-13)26-15-3-6-25(7-4-15)17-2-5-20-11-16(17)19/h2,5,8-12,15H,3-4,6-7H2,1H3 |
| Standard InChI Key | IEHAZNPFPATPEA-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl |
| Canonical SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s structure integrates three heterocyclic systems: a pyrimidine ring, a piperidine moiety, and a pyrazole group. The pyrimidine core is functionalized at the 2-position with a piperidin-4-yloxy group, which is further substituted at the 1-position with a 3-chloropyridin-4-yl ring. At the 5-position of the pyrimidine, a 1-methyl-1H-pyrazol-4-yl group is attached. This arrangement creates a rigid, polycyclic framework with multiple sites for hydrogen bonding and π-π interactions, which are critical for biological activity or material properties.
The International Union of Pure and Applied Chemistry (IUPAC) name—2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine—reflects this connectivity. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2640897-79-4 |
| Molecular Formula | |
| Molecular Weight | 370.8 g/mol |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl |
| InChI Key | IEHAZNPFPATPEA-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine likely involves sequential nucleophilic substitutions and cross-coupling reactions. A proposed route includes:
-
Piperidine Functionalization: 4-Hydroxypiperidine is alkylated with 3-chloro-4-iodopyridine under basic conditions to form 1-(3-chloropyridin-4-yl)piperidin-4-ol.
-
Pyrimidine Coupling: The hydroxyl group of the piperidine intermediate undergoes nucleophilic aromatic substitution with 2-chloro-5-iodopyrimidine, facilitated by a palladium catalyst.
-
Pyrazole Introduction: A Suzuki-Miyaura coupling installs the 1-methyl-1H-pyrazol-4-yl group at the pyrimidine’s 5-position using a boronic ester derivative.
Chemical Modifications
The chloro substituent on the pyridine ring offers a site for further derivatization, such as:
-
Nucleophilic Aromatic Substitution: Replacement of the chlorine atom with amines or alkoxides.
-
Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce aryl or heteroaryl groups.
The methoxy linkage between the piperidine and pyrimidine rings may undergo hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polarizable heterocycles and chloro substituent. In aqueous media, it is expected to exhibit limited solubility (<1 mg/mL) but improved solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Stability studies under accelerated conditions (40°C, 75% relative humidity) would be required to assess degradation pathways, though the chloro-pyridine group may confer resistance to oxidative breakdown.
Crystallinity and Polymorphism
While no polymorphic forms of this compound have been reported, analogous piperidine-pyrimidine hybrids often crystallize in monoclinic systems with space group P2/c . Differential scanning calorimetry (DSC) would reveal melting points and phase transitions critical for formulation development .
Future Research Directions
Biological Screening
Priority studies should include:
-
In Vitro Assays: Cytotoxicity profiling against mammalian cell lines.
-
Target Identification: High-throughput screening for enzyme inhibition or receptor modulation.
Formulation Development
Exploring co-crystals or salt forms could enhance solubility and bioavailability for potential agrochemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume